molecular formula C14H19N3O4S B2791698 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2097901-84-1

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

Cat. No.: B2791698
CAS No.: 2097901-84-1
M. Wt: 325.38
InChI Key: HALJAXTYJNPBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a heterocyclic compound featuring a tetrahydrothiophene-1,1-dioxide moiety fused with a cyclopenta[c]pyridazinone core, linked via a propanamide bridge. The sulfone group (1,1-dioxide) in the tetrahydrothiophene ring enhances polarity and metabolic stability, while the cyclopenta[c]pyridazinone core may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-9(14(19)15-11-5-6-22(20,21)8-11)17-13(18)7-10-3-2-4-12(10)16-17/h7,9,11H,2-6,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALJAXTYJNPBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCS(=O)(=O)C1)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a complex organic compound notable for its unique structural features. This compound comprises a tetrahydrothiophene moiety and a cyclopentapyridazine structure. Its molecular formula is C15H21N3O4SC_{15}H_{21}N_{3}O_{4}S, indicating the presence of sulfur and multiple functional groups that may contribute to its biological activity and potential applications in medicinal chemistry.

The compound's structure allows for diverse interactions within biological systems. The presence of the thiophene ring and the cyclopentapyridazine moiety suggests potential reactivity with various biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC₁₅H₂₁N₃O₄S
Molecular Weight339.4 g/mol
CAS Number1401578-84-4

Antioxidant Properties

Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties . These effects are likely mediated through interactions with oxidative stress pathways, potentially reducing cellular damage caused by free radicals. For instance, research has shown that related thiophene derivatives can effectively scavenge free radicals, thus providing a protective effect against oxidative stress in vitro .

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties . Compounds structurally similar to this one have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a significant role in inflammatory responses . The inhibition of COX enzymes is critical for the development of anti-inflammatory drugs.

Enzyme Inhibition Studies

Studies have evaluated the inhibitory effects of this compound on various enzymes:

  • Monoamine Oxidase (MAO) : Compounds similar to this have been tested as inhibitors of MAO A and B, showing promising results in modulating neurotransmitter levels, which may have implications for treating neurodegenerative diseases .
  • Cholinesterase : The potential of this compound as an inhibitor of cholinesterase enzymes has also been explored. Inhibitors of cholinesterase are significant in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .

Case Studies

A study involving related compounds highlighted their efficacy in inhibiting tumor growth in various cancer cell lines. For example:

  • Breast Cancer (MCF-7) : Compounds exhibited IC50 values indicating significant inhibitory activity.
  • Colon Cancer (HCT116) : Similar patterns of inhibition were observed.
    These findings suggest that this compound could be a candidate for further investigation in anticancer therapy .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound can mitigate oxidative stress.
  • Enzyme Modulation : Through inhibition of key enzymes involved in inflammation and neurotransmitter breakdown.
  • Cell Signaling Pathways : Potential interactions with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound Tetrahydrothiophene sulfone + cyclopenta[c]pyridazinone Sulfone, amide, ketone Not reported Not reported
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazopyridine Nitrophenyl, cyano, ester, ketone ~571.56 (calc.) 215–217
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazopyridine Nitrophenyl, cyano, ester, phenethyl ~585.59 (calc.) 243–245

Key Observations :

  • The target compound lacks aromatic nitro or cyano substituents present in analogs 2d and 1l, which are critical for π-deficient interactions in enzyme inhibition .

Spectroscopic and Analytical Comparisons

Table 2: Spectral Data for Analogous Compounds

Compound Name 1H NMR Shifts (ppm) IR Peaks (cm⁻¹) HRMS (ESI) Accuracy
Target Compound Not reported Not reported Not reported
Compound 2d δ 7.80–7.40 (m, Ar-H), δ 4.40 (q, ester) 2240 (C≡N), 1720 (C=O ester), 1680 (C=O ketone) [M+H]+: 572.1512 (calc.), 572.1501 (obs.)
Compound 1l δ 7.65–7.25 (m, Ar-H), δ 4.35 (q, ester) 2235 (C≡N), 1715 (C=O ester), 1675 (C=O ketone) [M+H]+: 586.1668 (calc.), 586.1659 (obs.)

Key Observations :

  • The absence of cyano (C≡N) or nitro (NO₂) groups in the target compound would eliminate characteristic IR peaks at ~2235 cm⁻¹ and NMR aromatic signals at δ 7.25–8.00 ppm .
  • The target’s sulfone group would likely show strong IR absorption at ~1300–1150 cm⁻¹ (S=O stretching), a feature absent in analogs 2d and 1l .

Reactivity and Metabolic Stability

  • Sulfone vs. Ester Groups : The sulfone in the target compound is less prone to hydrolysis than the ester groups in analogs 2d and 1l, suggesting improved metabolic stability .
  • Lumping Strategy : Compounds with similar substructures (e.g., tetrahydrothiophene sulfones) may undergo comparable degradation pathways in environmental or biological systems, as inferred from lumping strategies in model simulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis involving cyclization of the tetrahydrothiophene dioxide moiety and coupling with the cyclopenta[c]pyridazinone core. Key steps include:

  • Temperature control (e.g., 0–5°C for nitrile reduction steps) .
  • Solvent selection (e.g., ethanol or DMF for amide bond formation) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Critical Parameters : Reaction time (2–12 hours), pH adjustments for nucleophilic substitutions, and use of catalysts like piperidine for cyclization .

Q. How can structural characterization of this compound be performed to confirm purity and functional group integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify hydrogen/carbon environments (e.g., cyclopenta[c]pyridazinone carbonyl at δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) stretches .
    • Validation : Cross-reference spectral data with PubChem or synthetic intermediates .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Enzymatic inhibition (e.g., kinase or protease targets) using fluorogenic substrates .
  • Cell viability (MTT assay) in cancer or inflammatory cell lines .
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict target interactions for this compound?

  • Approach :

  • Use X-ray crystallography or cryo-EM structures of potential targets (e.g., kinases, GPCRs) from the PDB .
  • Perform flexible docking (e.g., AutoDock Vina) to model binding poses of the cyclopenta[c]pyridazinone core .
  • Validate predictions with mutagenesis (e.g., alanine scanning of predicted binding residues) .
    • Data Interpretation : Prioritize targets with docking scores ≤ -8 kcal/mol and consistent hydrogen bonding with the sulfone group .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).
  • Resolution :

  • Standardize assay protocols (e.g., fixed ATP at Km) .
  • Use statistical tools (ANOVA, Bland-Altman plots) to assess inter-lab variability .
  • Replicate studies with orthogonal methods (e.g., SPR vs. enzymatic assays) .

Q. How can derivative synthesis be optimized to explore structure-activity relationships (SAR)?

  • Design :

  • Modify the tetrahydrothiophene ring (e.g., substituents at C3) .
  • Replace the propanamide linker with bioisosteres (e.g., sulfonamides, urea) .
    • Synthetic Steps :
  • Introduce halogen atoms via electrophilic substitution .
  • Reductive amination for secondary amine derivatives .
    • Evaluation : Test derivatives in dose-response assays (e.g., 0.1–100 μM) to quantify potency shifts .

Q. What computational models predict the compound’s pharmacokinetics (e.g., bioavailability, metabolic stability)?

  • Tools :

  • ADMET Prediction : SwissADME or ADMETlab for logP, BBB permeability, and CYP450 interactions .
  • MD Simulations : Assess membrane permeability (e.g., Desmond for bilayer penetration) .
    • Validation : Compare predictions with in vitro Caco-2 permeability and microsomal stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.